molecular formula C9H15N3 B13589123 (2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine

(2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine

Cat. No.: B13589123
M. Wt: 165.24 g/mol
InChI Key: ISXLLGVIQDFZBT-UHFFFAOYSA-N
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Description

(2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with an ethyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-imidazole-5-carbaldehyde with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Reduced imidazole derivatives with altered electronic properties.

    Substitution: Substituted imidazole derivatives with diverse functional groups.

Scientific Research Applications

(2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine
  • Cyclopropyl (1-methyl-1H-imidazol-2-yl)methanamine
  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole

Uniqueness

(2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

[2-(3-ethylimidazol-4-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H15N3/c1-2-12-6-11-5-9(12)8-3-7(8)4-10/h5-8H,2-4,10H2,1H3

InChI Key

ISXLLGVIQDFZBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C2CC2CN

Origin of Product

United States

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